REACTION_CXSMILES
|
[OH-].[K+].ClC1C=CC=CC=1C[C:7]1[CH:17]=[CH:16][CH:15]=[C:9]2C([NH:12][C:13](=O)[C:8]=12)=O.[ClH:22]>O>[Cl:22][C:7]1[CH:17]=[CH:16][CH:15]=[CH:9][C:8]=1[CH2:13][NH2:12] |f:0.1|
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2-chlorobenzylphthalimide
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC2=C3C(C(=O)NC3=O)=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 22.5 hours
|
Duration
|
22.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the collected solids were washed with 5×10 mL of water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
ADDITION
|
Details
|
by the addition of potassium hydroxide pellets
|
Type
|
EXTRACTION
|
Details
|
was then extracted with 4×100 mL of methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.23 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |